Poloxalene
Overview
Description
Poloxalene is a synthetic block copolymer of ethylene oxide and propylene oxide. It is widely recognized for its use as a non-ionic surfactant and is commonly employed in veterinary medicine as an anti-foaming agent to prevent bloat in ruminants . The compound belongs to the family of epoxides, which are characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poloxalene is synthesized through the polymerization of ethylene oxide and propylene oxide. The process involves the sequential addition of these monomers to form a block copolymer. The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide and propylene oxide are introduced in a controlled manner. The reaction is monitored to ensure the desired molecular weight and block structure are achieved. The final product is purified and packaged under stringent conditions to maintain its quality .
Chemical Reactions Analysis
Types of Reactions: Poloxalene primarily undergoes reactions typical of epoxides, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler alcohols .
Scientific Research Applications
Poloxalene has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: this compound is employed in cell culture media to enhance cell growth and viability.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceutical compounds.
Industry: this compound is utilized in the formulation of cosmetics, detergents, and other personal care products due to its surfactant properties
Mechanism of Action
Poloxalene exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions and dispersions. In veterinary medicine, this compound prevents bloat in ruminants by reducing the surface tension of gas bubbles in the rumen, allowing them to coalesce and be expelled more easily .
Comparison with Similar Compounds
Poloxamer 407: A similar block copolymer with different block lengths, used in drug delivery and as a thermogelling agent.
Poloxamine: Another block copolymer with different structural properties, used in similar applications as poloxalene.
Uniqueness: this compound is unique due to its specific block structure and molecular weight, which confer distinct surfactant properties. Its ability to form stable emulsions and prevent bloat in ruminants sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyloxirane;oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRUAULSDPKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |
Record name | Ethylene oxide-propylene oxide triblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide diblock copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide block copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |
Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Poloxalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6740 | |
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Solubility |
Soluble in cold water | |
Record name | Poloxamer 188 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11333 | |
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Mechanism of Action |
P188 seals stable defects in cell membranes induced by skeletal muscle cell membranes rupture induced by ischemia-reperfusion injury, electroporation, irradiation, and heat damage. The full mechanism of action of P188 in inducing cytoprotective effects is not clear; however, based on _in vitro_ experiments and the structural similarity to plasmalemma, P188 may be directly incorporated into the phospholipid bilayer to attenuate the extent of tissue injury. Its high surface activity facilitates P188 to be inserted into lipid monolayers. P188 is proposed to exert localized actions by only interacting with damaged and compromised bilayers where the local lipid packing density is reduced. In addition to the direct interaction with the membrane, P188 was shown to inhibit MMP-9 protein levels and activity, as well as the NF-κB signal pathway, in the model of acute cerebral ischemia, which is associated with increased BBB permeability leading to cerebral edema and increased penetration. MMP-9 is a key factor in extracellular matrix (ECM) degradation and BBB disruption. | |
Record name | Poloxamer 188 | |
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Color/Form |
Liquid | |
CAS No. |
53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |
Record name | Thanol E 4003 | |
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Record name | Poloxamer 407 | |
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URL | https://www.drugbank.ca/drugs/DB11252 | |
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Record name | Poloxamer 188 | |
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Record name | Poloxalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11451 | |
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Record name | Poloxalene | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |
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Record name | POLOXALENE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does poloxalene prevent bloat in cattle?
A1: [, , , ] this compound acts as a surfactant, reducing the surface tension of rumen fluid. This inhibits the formation of stable foam from protein-rich legumes like alfalfa, allowing for normal gas expulsion through eructation. Without this compound, trapped gas causes bloat, which can be fatal.
Q2: What makes this compound more effective than penicillin in preventing bloat?
A2: [] Research shows that this compound maintains its bloat-preventing effect for a longer duration compared to penicillin. This makes this compound more suitable for pasture conditions where frequent administration is challenging.
Q3: Is there a relationship between the dosage of this compound and its effectiveness in preventing bloat?
A3: [] Studies suggest a dose-response relationship for this compound. While daily treatments of 1.0, 1.5, or 2.0 g of this compound per 100 lb (45.4 kg) body weight did not show statistically significant differences, a trend toward greater efficacy with increasing dosage was observed. []
Q4: How does this compound affect rumen fermentation?
A4: [] this compound, even at doses up to 40g per day, appears to have no significant impact on key rumen fermentation parameters such as ammonia concentration, pH, and volatile fatty acid concentrations. [] In vitro studies also showed no negative effect on cellulose digestion by rumen microbes. []
Q5: Are there any alternative compounds or strategies for bloat prevention in cattle?
A5: [, ] Yes, alternative legumes like sainfoin, birdsfoot trefoil, and cicer milkvetch are naturally bloat-safe. [] Additionally, management practices like wilting alfalfa, co-grazing with tannin-containing forages, and selecting appropriate growth stages can also mitigate bloat risk. [] While mineral mixes have been explored, they have not been found to be as effective. []
Q6: Is this compound safe for lactating dairy cows? Does it affect milk production or quality?
A6: [, , ] Studies have shown that this compound, at doses effective for bloat prevention, does not negatively impact milk production, milk composition (fat, protein, solids-not-fat), or overall animal health in dairy cows. [, , ] Furthermore, no off-flavors were detected in the milk of this compound-treated cows. [, ]
Q7: How is this compound metabolized and excreted in the body?
A7: [] Despite its large molecular weight, a portion of this compound is absorbed from the gastrointestinal tract. [] The absorbed portion is then rapidly excreted, primarily through bile and urine, with minimal retention in body tissues. []
Q8: What is the chemical structure of this compound?
A8: this compound is a polyoxypropylene polyoxyethylene block polymer, categorized as a nonionic surfactant. [] It consists of a hydrophobic polyoxypropylene central block flanked by hydrophilic polyoxyethylene chains.
Q9: Has this compound been explored for applications beyond bloat prevention in cattle?
A10: Yes, this compound has been investigated for potential applications in drug delivery and material science. [, ] Its surfactant properties make it a promising candidate for enhancing the solubility and bioavailability of poorly soluble drugs. [, ] Moreover, its biocompatibility has led to its exploration in developing novel drug delivery systems. [, ]
Q10: What are some future research directions for this compound?
A11: [, ] Further research could explore its potential in controlled release formulations for livestock and other applications like drug delivery for humans. Investigating the relationship between this compound's structure and its anti-bloating activity could lead to the development of even more effective and targeted bloat control strategies.
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